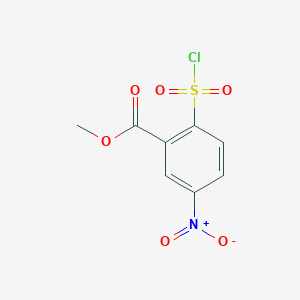
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile (FMFPA) is a compound that has become increasingly popular in the scientific research field due to its unique properties. It is a colorless solid that is soluble in common organic solvents and has a wide range of applications in the synthesis of various organic compounds. FMFPA has been studied extensively in the past few years due to its ability to act as a catalyst in various reactions and its potential to be used as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Compound Formation
- Unusual Reactivity : 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile exhibits unique reactivity, leading to the loss of fluorine atoms and the formation of a trimeric compound. This behavior was studied using NMR and MS/MS techniques, proposing an unprecedented reaction mechanism (Stazi et al., 2010).
Synthesis of Analogues and Derivatives
- Synthesis of Trifluoromethylated Analogues : The compound is used in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, contributing to the creation of new chemical entities in both racemic and enantiopure forms (Sukach et al., 2015).
Electrochemical Applications
- Electrochemical Fluorination : It plays a role in the electrochemical fluorination of various substrates, indicating its utility in chemical transformations and synthesis processes (Balandeh et al., 2017).
Radiochemical Synthesis
- Radiochemical Synthesis : The compound is involved in the high-yield synthesis of radiochemicals like 6-[18F]fluoro-L-dopa, highlighting its importance in the field of nuclear medicine and imaging (Chaly & Diksic, 1986).
Polymer and Material Science
Development of Fluorinated Polyimides : Research has been conducted on synthesizing and characterizing fluorinated polyimides using derivatives of this compound, showing its relevance in material science and engineering (Chen et al., 2020).
Polymer Synthesis Based on Fluorinated Monomers : The creation of novel arylene ether polymers based on fluorinated monomers, including derivatives of this compound, has been explored. These polymers are characterized by high glass-transition temperatures and good solubility in various organic solvents (Huang et al., 2007).
Propiedades
IUPAC Name |
2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBAVZSZLOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)








![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

